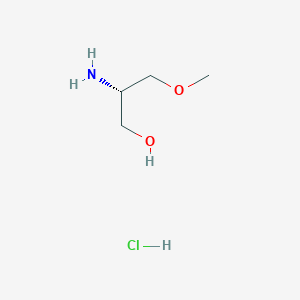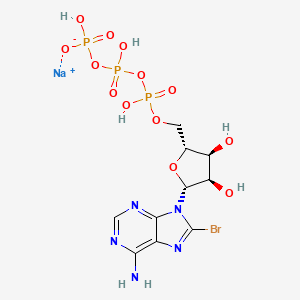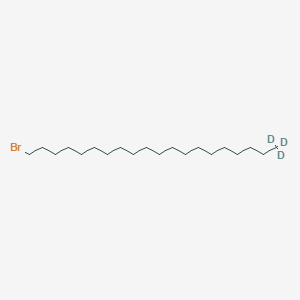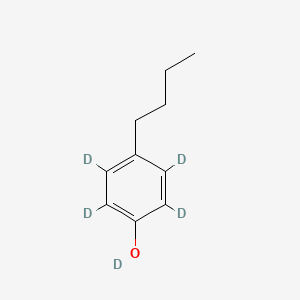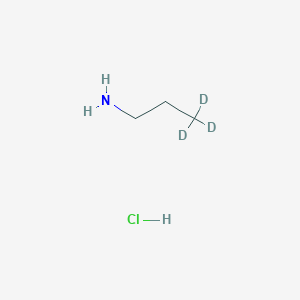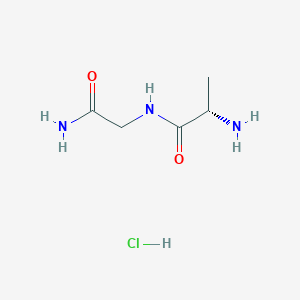![molecular formula C8H4BrNOS B1380705 3-溴噻吩并[3,2-b]吡啶-2-甲醛 CAS No. 1367941-75-0](/img/structure/B1380705.png)
3-溴噻吩并[3,2-b]吡啶-2-甲醛
描述
3-Bromothieno[3,2-b]pyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C8H4BrNOS and its molecular weight is 242.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
我已经搜索过,想找到3-溴噻吩并[3,2-b]吡啶-2-甲醛的具体科学研究应用,但搜索结果中没有提供详细的应用。 然而,这类化合物通常用于药物测试以及作为各种分析方法(如核磁共振、高效液相色谱、液相色谱-质谱和超高效液相色谱)中准确结果的参考标准 .
作用机制
Target of Action
The primary targets of 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde are currently unknown . This compound is used in pharmaceutical testing , suggesting that it may interact with various biological targets
Mode of Action
Given its use in pharmaceutical testing , it likely interacts with its targets in a way that modulates their function, leading to changes in cellular processes.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the compound’s bioavailability, influencing its effectiveness as a pharmaceutical agent.
生化分析
Biochemical Properties
3-Bromothieno[3,2-b]pyridine-2-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular signaling pathways. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
The effects of 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde on cells are diverse and depend on the cell type and concentration used. In certain cell lines, it has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, it can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and apoptosis .
Molecular Mechanism
At the molecular level, 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde exerts its effects through binding interactions with specific biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This compound has also been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde in animal models vary with dosage. At lower doses, it may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
3-Bromothieno[3,2-b]pyridine-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes that are part of the oxidative stress response, leading to changes in metabolic flux and metabolite levels. The compound can also affect the levels of cofactors such as NADH and FADH2, which are crucial for cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of 3-Bromothieno[3,2-b]pyridine-2-carbaldehyde is critical for its activity. It has been found to localize in the cytoplasm and nucleus, where it can interact with enzymes and transcription factors. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, thereby influencing its function .
属性
IUPAC Name |
3-bromothieno[3,2-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNOS/c9-7-6(4-11)12-5-2-1-3-10-8(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXDACNHNUFONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(S2)C=O)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


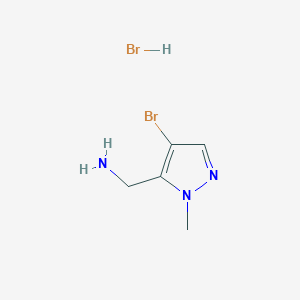
![5-[(Diethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1380623.png)
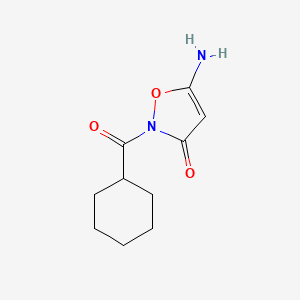
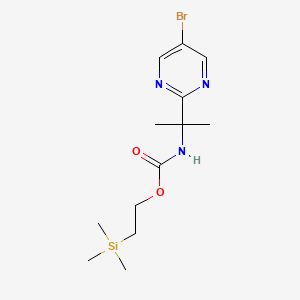


![Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-](/img/structure/B1380628.png)
